8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1784916-89-7
VCID: VC7274254
InChI: InChI=1S/C10H12FNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3
SMILES: COC1=C2CCNCC2=C(C=C1)F
Molecular Formula: C10H12FNO
Molecular Weight: 181.21

8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1784916-89-7

Cat. No.: VC7274254

Molecular Formula: C10H12FNO

Molecular Weight: 181.21

* For research use only. Not for human or veterinary use.

8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline - 1784916-89-7

Specification

CAS No. 1784916-89-7
Molecular Formula C10H12FNO
Molecular Weight 181.21
IUPAC Name 8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C10H12FNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3
Standard InChI Key IDCHMKAAQHKBAF-UHFFFAOYSA-N
SMILES COC1=C2CCNCC2=C(C=C1)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline is C10H10FNO2\text{C}_{10}\text{H}_{10}\text{FNO}_2, with a molar mass of 195.19 g/mol . The fluorine and methoxy substituents occupy positions 8 and 5, respectively, on the tetrahydroisoquinoline backbone (Figure 1). This substitution pattern introduces distinct electronic effects: the fluorine atom acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance, creating a polarized aromatic system that may influence reactivity and biological interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1865229-88-4
Molecular FormulaC10H10FNO2\text{C}_{10}\text{H}_{10}\text{FNO}_2
Molar Mass195.19 g/mol
IUPAC Name8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Structural Relationships to Analogous Compounds

The compound belongs to a broader class of 8-substituted tetrahydroisoquinolines, which include pharmacologically active derivatives such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS: 123594-01-4) and its hydrochloride salt (CAS: 1185030-61-8) . These analogs share the core tetrahydroisoquinoline structure but differ in substituents and oxidation states. For instance, 8-fluoro-1,2,3,4-tetrahydroisoquinoline lacks the 5-methoxy group and has a secondary amine instead of a ketone at position 1 . Such structural variations significantly alter physicochemical properties and biological activity profiles .

Synthesis and Derivative Preparation

Hypothetical Synthesis Pathways

While no explicit synthesis protocols for 8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline are documented in the provided sources, its preparation can be inferred from methods used for analogous compounds. A plausible route involves:

  • Directed ortho-Lithiation: Starting from a suitably protected 3-fluorophenethylamine derivative, lithiation at the ortho position (activated by fluorine) followed by electrophilic quenching with a methoxy-containing reagent could install the 5-methoxy group .

  • Cyclization: Acid-mediated cyclization of the intermediate aldehyde or ketone precursor would yield the tetrahydroisoquinoline core .

  • Functional Group Interconversion: Reduction or oxidation steps may adjust the oxidation state at position 1, depending on the target derivative .

Table 2: Comparison of Synthesis Strategies for Related Compounds

CompoundKey StepYieldReference
8-Fluoro-3,4-dihydroisoquinolineDirected ortho-lithiation93%
8-Amino-3,4-dihydroisoquinolineFluorine–amine exchange75–85%
8-Fluoro-1,2,3,4-tetrahydroisoquinolineReduction of dihydro derivative80%

Challenges in Synthesis

Introducing both fluorine and methoxy groups regioselectively poses significant challenges. Competitive side reactions, such as aryne formation during lithiation or over-reduction of the ketone moiety, must be controlled through careful optimization of reaction conditions (e.g., temperature, solvent, and stoichiometry) . Additionally, the electron-donating methoxy group may deactivate the ring toward electrophilic substitution, necessitating protective group strategies or alternative functionalization methods .

Physicochemical Properties and Stability

Experimental and Predicted Data

Experimental data for 8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline are scarce, but computational models and analog comparisons provide insights:

  • LogP: Estimated at 2.60–2.85, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Likely low due to the aromatic ring and nonpolar substituents, necessitating formulation as a salt (e.g., hydrochloride) for improved bioavailability .

  • Stability: The electron-withdrawing fluorine and electron-donating methoxy groups may confer resistance to oxidative degradation compared to non-fluorinated analogs .

Spectroscopic Characteristics

Key spectral features anticipated from structural analogs include:

  • IR Spectroscopy: Stretching vibrations at ~1671 cm1^{-1} (C=O), ~1250 cm1^{-1} (C–F), and ~1020 cm1^{-1} (C–O–CH3_3) .

  • 1^1H NMR: Distinct multiplets for the tetrahydroisoquinoline protons (δ 1.5–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and methoxy singlet (δ ~3.8 ppm) .

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